1-(4-Aminobenzyl)isoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

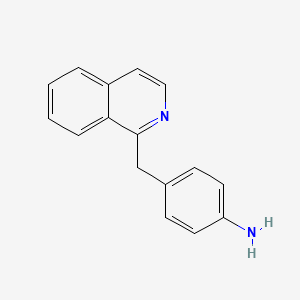

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H14N2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

4-(isoquinolin-1-ylmethyl)aniline |

InChI |

InChI=1S/C16H14N2/c17-14-7-5-12(6-8-14)11-16-15-4-2-1-3-13(15)9-10-18-16/h1-10H,11,17H2 |

InChI Key |

JYCHBUUMSFZQAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2CC3=CC=C(C=C3)N |

Synonyms |

1-(4-aminobenzyl)isoquinoline |

Origin of Product |

United States |

Significance of the Isoquinoline Core in Drug Discovery and Medicinal Chemistry

The isoquinoline (B145761) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged structure" in drug discovery. semanticscholar.org This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a wide array of potent pharmacological activities. semanticscholar.orgresearchgate.netnih.gov The structural rigidity and the presence of a nitrogen atom, which can be basic and form salts, allow isoquinoline derivatives to interact with various biological targets with high affinity and specificity. semanticscholar.org

The therapeutic applications of compounds containing the isoquinoline core are extensive and diverse. They are foundational to numerous marketed drugs and clinical candidates for treating a broad spectrum of diseases, including cancer, microbial infections, cardiovascular disorders, and neurodegenerative diseases. semanticscholar.orgnih.gov The isoquinoline framework is a key component in a range of bioactive molecules, from naturally occurring alkaloids like papaverine (B1678415) and berberine (B55584) to synthetic drugs. semanticscholar.orgmdpi.com The ability of the isoquinoline ring to be substituted at various positions allows for the fine-tuning of its pharmacological profile, making it an attractive template for medicinal chemists aiming to develop new and improved therapeutic agents. mdpi.com Its derivatives have been shown to exert their effects through various mechanisms, including enzyme inhibition, DNA intercalation, and receptor modulation. nih.govmdpi.com

Overview of Research Trajectories for 1 Substituted Isoquinolines

Substitution at the 1-position of the isoquinoline (B145761) nucleus has been a particularly fruitful area of research, yielding compounds with a broad range of biological activities. frontiersin.org The introduction of different functional groups at this position significantly influences the molecule's interaction with biological targets. Research has shown that the nature of the substituent at C1 is a critical determinant of the compound's pharmacological properties. frontiersin.org

Investigations into 1-substituted isoquinolines have explored their potential as:

Anticancer Agents: Many 1-substituted derivatives have been synthesized and evaluated for their ability to inhibit cancer cell growth, with some acting as topoisomerase inhibitors or disrupting microtubule polymerization. nih.govacs.org

Antimicrobial Agents: The modification at the C1 position has led to the development of compounds with significant antibacterial and antifungal properties. mdpi.com Some studies have focused on creating derivatives that can potentiate the effects of existing antibiotics. frontiersin.orgnih.gov

Enzyme Inhibitors: A major trajectory has been the design of 1-substituted isoquinolines as inhibitors of various enzymes, such as phosphodiesterases (PDEs), which are crucial in cellular signaling pathways. nih.govnih.gov

Central Nervous System (CNS) Agents: The versatility of the scaffold has allowed for the exploration of derivatives with potential applications in treating neurological and psychiatric disorders. mdpi.com

The synthesis of these compounds is also a key research focus, with the development of efficient and stereoselective methods, such as the Bischler–Napieralski and Pictet-Spengler reactions, being crucial for creating diverse libraries of 1-substituted isoquinolines for biological screening. mdpi.com

Scope and Academic Relevance of 1 4 Aminobenzyl Isoquinoline Investigations

Classical and Modern Synthetic Approaches to Isoquinoline Formation

The construction of the isoquinoline core is a well-established field, with several key reactions forming the basis for both traditional and modern synthetic routes.

Bischler-Napieralski Cyclization and Related Heterocycle Formations

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis. wikipedia.org This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides, typically derived from a phenethylamine (B48288) and a carboxylic acid derivative. The reaction is conducted in acidic conditions and requires a dehydrating agent to facilitate the ring closure. wikipedia.org This process initially yields a 3,4-dihydroisoquinoline (B110456), which can then be either oxidized to the fully aromatic isoquinoline or reduced to a 1,2,3,4-tetrahydroisoquinoline (B50084). wikipedia.orgresearchgate.net

This method is particularly prominent in the synthesis of 1-benzylisoquinoline (B1618099) alkaloids and their analogues. researchgate.netnih.govaurigeneservices.com The choice of dehydrating agent can influence the reaction conditions and efficacy, with common reagents including phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), and phosphorus pentoxide (P₂O₅). wikipedia.org

Table 1: Common Dehydrating Agents in Bischler-Napieralski Reactions

| Dehydrating Agent | Typical Conditions | Notes |

|---|---|---|

| Phosphorus oxychloride (POCl₃) | Refluxing solvent | Widely used and cited for this reaction. wikipedia.org |

| Polyphosphoric acid (PPA) | 80 - 100 °C | Effective for phenethylamides and phenethylcarbamates. wikipedia.orgclockss.org |

| Phosphorus pentoxide (P₂O₅) | Refluxing POCl₃ | Most effective for reactants lacking electron-donating groups on the benzene (B151609) ring. wikipedia.org |

The mechanism can proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the specific reactants and conditions employed. wikipedia.org

One-Pot Synthetic Strategies for Substituted Isoquinolines

Modern synthetic chemistry emphasizes efficiency, making one-pot reactions highly valuable. Such strategies allow for the synthesis of complex molecules like substituted isoquinolines from simple precursors in a single operation, avoiding the need to isolate intermediates. nih.gov

Table 2: Examples of One-Pot Synthesized Dihydro- and Tetrahydroisoquinolines clockss.org

| Compound | Name | Yield | Melting Point (°C) |

|---|---|---|---|

| 4c | 1-(4-Aminophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | - | 71-75 |

| 5c | 1-(4-Aminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | - | 148-151 |

| 5d | 1-(4-Aminobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | - | 142-143 |

Catalytic Hydrogenation in the Preparation of Aminoisoquinolines

Catalytic hydrogenation is a critical reduction method in the synthesis of aminoisoquinolines. It is frequently employed for two key transformations: the reduction of a nitro group to an amine and the reduction of the imine bond in a 3,4-dihydroisoquinoline to form a tetrahydroisoquinoline. clockss.orggoogle.com

The synthesis of an amino-substituted isoquinoline often proceeds through a nitro-substituted intermediate. For instance, 1-nitroisoquinoline (B170357) can be reduced to 1-aminoisoquinoline (B73089) via catalytic hydrogenation using catalysts such as Nickel, Platinum, Rhodium, or Ruthenium. google.com The reaction is typically carried out at temperatures ranging from 30°C to 60°C and under hydrogen pressures of 1-5 MPa. google.com Similarly, the aminobenzyl moiety can be generated by reducing a corresponding nitrobenzyl group. A specific literature example describes the reduction of ethyl 1-(4-nitrophenyl)isoquinoline-5-acetate using 10% palladium on carbon (Pd/C) in ethanol (B145695) to yield the target 1-(4-aminophenyl)isoquinoline (B1195977) derivative. prepchem.com

Furthermore, the 3,4-dihydroisoquinolines produced from Bischler-Napieralski or other cyclization reactions can be readily reduced to their 1,2,3,4-tetrahydroisoquinoline counterparts. clockss.org This is commonly achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) in methanol. clockss.org

Table 3: Examples of Reduction Reactions in Aminoisoquinoline Synthesis

| Starting Material | Product | Reagent/Catalyst | Purpose |

|---|---|---|---|

| 1-Nitroisoquinoline | 1-Aminoisoquinoline | H₂, Ni/Pt/Rh/Ru | Formation of amino group on isoquinoline core. google.com |

| Ethyl 1-(4-nitrophenyl)isoquinoline-5-acetate | Ethyl 1-(4-aminophenyl)isoquinoline-5-acetate | H₂, 10% Pd/C | Formation of aminobenzyl moiety. prepchem.com |

Palladium-Catalyzed Coupling Reactions in the Synthesis of 1-Substituted Isoquinolines

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis of 1-substituted isoquinolines. These methods offer a modular approach, allowing for the convergent and regioselective combination of readily available precursors, often in high yields. researchgate.net

Several palladium-catalyzed strategies have been developed, including:

Sequential α-Arylation and Cyclization: This approach can be used to construct the isoquinoline ring system itself by combining a ketone, an aryl bromide, an electrophile, and an amine source in a one-pot procedure. researchgate.net

Suzuki Coupling: This reaction typically involves coupling a halo-isoquinoline (e.g., 1-chloroisoquinoline) with an arylboronic acid to form a C-C bond at the 1-position. researchgate.netmdpi.com This is a highly effective way to introduce benzyl or substituted benzyl groups.

Heck Coupling: Tandem Heck-Suzuki coupling reactions have been developed for the stereoselective synthesis of complex isoquinoline derivatives. rsc.org

Cascade Cyclization-Coupling: Trisubstituted allenamides containing a bromoaryl moiety can undergo a palladium-catalyzed cascade cyclization followed by a Suzuki coupling with an arylboronic acid to concisely afford substituted 1,2-dihydroisoquinolines. preprints.org

These catalytic systems provide rapid access to a wide array of polysubstituted isoquinolines that may be difficult to access through classical methods. researchgate.netnih.gov

Diversification Strategies for this compound Derivatives

The this compound scaffold serves as a versatile template for the creation of diverse chemical libraries. google.com Diversification can be achieved by modifying either the isoquinoline nucleus or the appended aminobenzyl group.

One strategy involves the transformation of the isoquinoline core itself. For example, isoquinolones can be treated with triflic anhydride (B1165640) to form 1-OTf-substituted isoquinolines. mdpi.com The triflate group acts as an excellent leaving group in subsequent palladium-catalyzed cross-coupling reactions (such as Suzuki or Sonogashira reactions), allowing for the introduction of a wide range of substituents at the 1-position. mdpi.com Another advanced method involves the intramolecular palladium-catalyzed C-H arylation of precursors to generate complex N-fused polycyclic isoquinoline systems. rsc.org

Functionalization of the Aminobenzyl Moiety in this compound Synthesis

The primary amino group on the benzyl moiety is a key functional handle for derivatization. This allows for the synthesis of analogues with modified properties. Research efforts have focused on synthesizing derivatives by incorporating various functional groups onto this amine. nih.gov

For example, a series of this compound derivatives were prepared with different alkylating moieties attached to the nitrogen atom to explore their potential as enzyme inhibitors. nih.govacs.org In another synthetic approach, the amino group of a compound like 4,4'-methylenedianiline (B154101) (which contains a 4-aminobenzyl structural unit) can be reacted with an isoquinolinequinone. nih.gov This reaction forms a new C-N bond, linking the aminobenzyl unit to the 7-position of the isoquinolinequinone core and demonstrating the utility of the amino group as a point for chemical elaboration. nih.gov

Modulation of Phosphodiesterase (PDE) Activity

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). molbiolcell.org The inhibition of these enzymes can lead to elevated levels of cyclic nucleotides, which in turn can modulate a variety of physiological processes. nih.govnih.gov Derivatives of this compound have been identified as potent inhibitors of PDEs. nih.gov

Inhibition Kinetics of Cyclic Nucleotide Phosphodiesterases

Research into 1-(4-aminophenyl)isoquinoline derivatives has revealed their potent inhibitory effects on phosphodiesterases isolated from rat cerebral cortex. nih.gov Kinetic analyses have shown that these derivatives exhibit different modes of inhibition depending on the enzyme and the substrate. For the calcium-dependent PDE, these compounds act as competitive inhibitors of cGMP hydrolysis and noncompetitive inhibitors of cAMP hydrolysis. nih.gov Conversely, for the calcium-independent PDE, they demonstrate noncompetitive inhibition of cGMP hydrolysis and competitive inhibition of cAMP hydrolysis. nih.gov This suggests that the derivatives interact differently with the active sites of the various PDE isoforms.

While some synthesized this compound derivatives incorporating alkylating moieties were potent PDE inhibitors, studies did not find evidence of irreversible inhibition. nih.gov A separate class of isoquinoline derivatives, 4-aryl-1-isoquinolinones, has also been developed as potent and selective inhibitors of PDE5. ebi.ac.uk One such derivative, methyl 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinoline carboxylate dihydrochloride, displayed a very high inhibitory activity for PDE5 with an IC50 value of 1.0 nM. ebi.ac.uk

Differential Inhibition of Calcium-Independent and Calcium-Dependent PDEs

Derivatives of 1-(4-aminophenyl)isoquinoline have demonstrated notable differences in their inhibition of calcium-dependent and calcium-independent PDEs. nih.gov These agents were found to be approximately equipotent in inhibiting the calcium-dependent hydrolysis of both cAMP and cGMP, with IC50 values ranging from 0.2 to 25 microM. nih.gov However, they were significantly more effective at inhibiting the hydrolysis of cAMP by the calcium-independent enzyme, showing a 6 to 35-fold greater potency compared to their inhibition of cGMP hydrolysis by the same enzyme. nih.gov

The stereochemistry of these derivatives can also play a crucial role in their specificity. For example, the cis-isomer of a 3-(carbomethoxy)propenamido derivative was a potent inhibitor of both cAMP and cGMP hydrolysis by either the calcium-dependent or calcium-independent enzyme (IC50 values of 0.2 to 8 microM). nih.gov In contrast, the trans-isomer was only effective in inhibiting calcium-independent cAMP hydrolysis, with an IC50 value of 2.5 microM. nih.gov

Effects on Cyclic AMP Accumulations in Cellular Systems

The inhibition of phosphodiesterases by 1-(4-aminophenyl)isoquinoline derivatives leads to tangible effects on intracellular cyclic AMP levels. nih.gov In studies using intact brain slices from the rat cerebral cortex, these compounds were shown to potentiate the accumulation of cAMP elicited by forskolin (B1673556) by 100-700%. nih.gov Furthermore, they increased the half-life for the decline in cAMP levels from 3 to 6 minutes after forskolin stimulation. nih.gov This demonstrates that their enzymatic inhibition translates to a functional increase in this key second messenger within a cellular context. Other isoquinoline derivatives have also been shown to increase intracellular cAMP levels, an effect that is potentiated by adenylate cyclase activators. nih.gov

Anticancer and Cytotoxic Potentials

The isoquinoline framework is a key component of many compounds with demonstrated anticancer properties. nih.gov These derivatives can exert their cytotoxic effects through various mechanisms, including the modulation of the cell cycle, induction of apoptosis, and inhibition of enzymes crucial for DNA replication and repair. researchgate.net

Mechanisms of Cell Cycle Modulation and Apoptosis Induction

Certain isoquinoline derivatives have been shown to inhibit cell proliferation by inducing cell cycle arrest and apoptosis. researchgate.net For example, some derivatives can arrest the cell cycle at the G2/M phase. researchgate.net The naphthalimide analogue 2-(2-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NAP-6) has been reported to induce S-phase and G2+M phase cell cycle arrest in MDA-MB-468 breast cancer cells. researchgate.net This cell cycle arrest is accompanied by the activation of checkpoint kinases like CHK2 and an increase in DNA damage markers such as H2AXɣ. researchgate.net

The induction of apoptosis is a key mechanism for the anticancer activity of many isoquinoline derivatives. researchgate.net This programmed cell death can be triggered through various pathways, including the activation of caspases. For instance, some chalcone (B49325) derivatives containing an aminophenyl group have been shown to induce the expression of caspase-3. ljmu.ac.uk Other isoquinoline derivatives induce apoptosis by acting directly on the mitochondria. rsc.org

Inhibition of DNA-Interacting Enzymes (e.g., Topoisomerase I, Tyrosyl-DNA Phosphodiesterase 2)

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and repair. purdue.edu Inhibitors of these enzymes are a cornerstone of many cancer chemotherapies. Certain fused pyrrolo[2,1-a]isoquinolines, such as lamellarins, are potent inhibitors of human Topoisomerase I (Topo I), stabilizing the DNA-Topo I cleavage complex. rsc.org Nitidine chloride, another isoquinoline derivative, also exhibits Topo I inhibitory activity. researchgate.net

Tyrosyl-DNA phosphodiesterases (TDPs) are enzymes involved in the repair of DNA damage caused by topoisomerase inhibitors. researchgate.net Specifically, Tyrosyl-DNA phosphodiesterase 2 (TDP2) repairs DNA damage induced by topoisomerase II poisons. nih.gov The inhibition of TDP2 is a promising strategy to enhance the efficacy of topoisomerase-targeting anticancer drugs. nih.gov Isoquinoline-1,3-dione derivatives have been identified as selective inhibitors of TDP2. nih.gov Some 2-arylisoquinoline-1,3(2H,4H)-diones that inhibit Topo I also show moderate inhibitory activity against TDP1 and TDP2. researchgate.net

Antitumor Efficacy in Preclinical Xenograft Models

The potential of isoquinoline derivatives as anticancer agents has been evaluated in various preclinical xenograft models, which are crucial for assessing a drug's effectiveness before clinical trials. uin-alauddin.ac.idfrontiersin.orgpreprints.org These models involve implanting human tumor cells into immunodeficient mice, allowing for the study of tumor growth and response to treatment in a living organism. uin-alauddin.ac.idfrontiersin.org

Studies have shown that certain isoquinoline derivatives can significantly inhibit tumor growth in these models. For instance, gold(III) complexes with isoquinoline derivative ligands demonstrated effective tumor growth inhibition in xenograft models and were found to be safer than cisplatin, a common chemotherapy drug. researchgate.net Similarly, 2-arylisoquinoline-1,3(2H,4H)-dione derivatives have also shown potential in inhibiting tumor growth in nude mice xenograft models. researchgate.net Another study identified an isoquinoline derivative, Compound 2, as a promising anticancer agent due to its ability to inhibit tumor cell growth with low toxicity to normal cells. plos.org To enhance its therapeutic potential, this compound was encapsulated in transferrin-conjugated liposomes for targeted delivery to tumor cells, which often overexpress the transferrin receptor. plos.org

Furthermore, 4-aminoquinoline (B48711) derivatives have shown notable anticancer activity against pancreatic ductal adenocarcinoma (PDAC) in a zebrafish xenograft model, effectively inhibiting tumor growth and metastasis. nih.gov These findings highlight the promise of isoquinoline-based compounds in the development of new cancer therapies.

Antimicrobial Efficacy

Antibacterial Spectrum and Proposed Modes of Action

Isoquinoline derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com Some synthetic isoquinoline derivatives have shown remarkable bactericidal activity against several human pathogenic bacteria, including Bacillus cereus, Staphylococcus aureus, Enterococcus faecalis, Salmonella typhi, and Escherichia coli. researchgate.net

The proposed mechanisms of action for these compounds are varied. Some isoquinoline alkaloids are thought to interfere with protein kinases, which are essential for bacterial signal transduction pathways. internationalscholarsjournals.com For example, a novel synthetic isoquinoline derivative was found to down-regulate the expression of important virulence factors in Pseudomonas aeruginosa, such as PQS, elastase, and pyocyanin. internationalscholarsjournals.com Proteomics studies further revealed that this compound inhibited or down-regulated the expression of proteins crucial for PQS synthesis and membrane integrity. internationalscholarsjournals.com

Another class of alkynyl isoquinoline compounds has shown potent bactericidal activity against a range of Gram-positive bacteria, including methicillin- and vancomycin-resistant Staphylococcus aureus (MRSA). mdpi.com These compounds were found to reduce MRSA load in macrophages and exhibited a low propensity for resistance development. mdpi.com Preliminary data suggests that these alkynyl isoquinolines disrupt the cell wall and nucleic acid biosynthesis in S. aureus. mdpi.com

Antifungal Properties of Isoquinoline Derivatives

In addition to their antibacterial properties, isoquinoline derivatives have also exhibited significant antifungal activity. researchgate.netmdpi.com Certain ester and carbamate (B1207046) derivatives of 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have shown notable antifungal effects. researchgate.net Specifically, chlorinated derivatives like chlorobenzoate and chlorophenylpropanoate esters, as well as chlorophenethyl carbamate, displayed the greatest antifungal activity against various fungal strains. researchgate.net

Other studies have reported the antifungal potential of isoquinoline alkaloids against phytopathogenic fungi such as Fusarium culmorum, Geotrichum candidum, Trichoderma viride, Phytophthora citrophthora, and Aspergillus parasiticus. researchgate.net Furthermore, some synthesized quinoline (B57606) derivatives have shown activity against Candida albicans. mdpi.com The diverse antifungal activity of these compounds makes them promising candidates for the development of new antifungal agents.

Antiviral and Antimalarial Investigations

The therapeutic potential of isoquinoline derivatives extends to antiviral and antimalarial applications. mdpi.comnih.govnih.gov

Antiviral Activity: Several studies have investigated the antiviral properties of isoquinoline derivatives. mdpi.comnih.govmdpi.com An isoquinolone compound was identified through high-throughput screening for its inhibitory activity against both influenza A and B viruses by suppressing the viral RNA replication step. nih.gov Although the initial compound showed cytotoxicity, chemical modifications led to the identification of a less toxic derivative with potential for further development. nih.gov Other research has highlighted the anti-HBV activity of isoquinoline alkaloids. mdpi.com Synthetic tetrahydroisoquinoline alkaloids have also been evaluated for their inhibitory activity against HIV. mdpi.com

Antimalarial Activity: The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a prominent example. nih.govplos.org However, the emergence of drug-resistant Plasmodium falciparum strains has necessitated the development of new antimalarial agents. plos.orgnih.gov Novel 4-aminoquinoline and 10-amidinobenzonaphthyridine derivatives have shown high activity in vitro and in vivo against chloroquine-resistant strains, with no cross-resistance or significant toxicity observed in mice. nih.gov The proposed mechanism of action for some of these 4-aminoquinoline analogues involves the inhibition of hemozoin formation, a crucial detoxification process for the parasite. nih.govplos.org Dihydroquinolone derivatives have also demonstrated excellent antimalarial activity against fresh clinical isolates of P. falciparum. ekb.eg

Neuropharmacological and Central Nervous System Effects

Monoamine Oxidase (MAO) Inhibition Profile

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters and are significant targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.govmhmedical.comscirp.org A variety of isoquinoline derivatives have been investigated as inhibitors of these enzymes.

Studies on a series of isoquinolines, including N-methyl-1,2-dihydroisoquinolines and 1,2,3,4-tetrahydroisoquinolines, have shown that they act as reversible and time-independent MAO inhibitors, often with a preference for MAO-A. nih.gov N-methylisoquinolinium ions were identified as particularly potent MAO-A inhibitors. nih.gov The inhibitory activity is influenced by steric, lipophilic, and polar interactions. nih.gov

Other research has focused on 4-organochalcogen-isoquinoline derivatives, which are structurally similar to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) and the selective MAO-B inhibitor selegiline. researchgate.net These compounds were found to be reversible and mixed-type inhibitors of recombinant human MAO-B. researchgate.net The interaction of the isoquinoline ring and its substituents with specific amino acid residues in the enzyme's active site, such as Ile199, Tyr326, and Tyr398, is crucial for their inhibitory activity. researchgate.net

Receptor Binding and Antagonistic Activity (e.g., TRPV1, AMPA Receptors)

Derivatives of this compound have been investigated for their interactions with various receptor systems, demonstrating a range of binding affinities and antagonistic activities. Notably, their effects on the Transient Receptor Potential Vanilloid 1 (TRPV1) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors have been a subject of study.

The TRPV1 receptor, a non-selective cation channel, is a key player in pain perception and is activated by stimuli such as heat and capsaicin. nih.gov Some isoquinoline derivatives have been explored as potential TRPV1 antagonists. While direct binding data for this compound on TRPV1 is not extensively detailed in the provided context, the broader class of isoquinolines has been evaluated for such activity. For instance, the interaction between TRPV1 and another transient receptor potential channel, TRPA1, which is co-expressed in sensory neurons, has been studied. nih.gov This research highlights the potential for cross-sensitization between these channels, a process that could be modulated by compounds targeting either receptor. nih.gov

In the realm of AMPA receptors, which are crucial for fast synaptic transmission in the central nervous system, certain isoquinoline-related compounds have shown antagonistic properties. For example, the 2,3-benzodiazepine GYKI 52466, which shares a structural relationship with isoquinolines, acts as an antagonist at AMPA receptors. researchgate.net Specifically, 1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine (GYKI 52466) demonstrated an IC50 of 18 microM at AMPA receptors. researchgate.net This suggests that the isoquinoline scaffold could be a valuable starting point for the design of AMPA receptor modulators. The investigation of such compounds is significant due to the role of AMPA receptors in various neurological conditions.

It is important to note that the specificity of these derivatives can vary. Some compounds may exhibit activity at multiple receptors. For instance, some TRPA1 antagonists are designed to have minimal interaction with the AMPA receptor to ensure that their pain-reducing effects are independent of AMPA receptor modulation. google.com

The table below summarizes the receptor binding data for a related isoquinoline derivative.

| Compound | Receptor | Activity | IC50 |

| 1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine (GYKI 52466) | AMPA | Antagonist | 18 µM researchgate.net |

Anticonvulsant and Antidepressant-like Activities in Preclinical Assessments

The therapeutic potential of this compound derivatives extends to the central nervous system, with several studies highlighting their anticonvulsant and antidepressant-like properties in preclinical models.

Anticonvulsant Activity:

A number of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated significant anticonvulsant effects in various animal models of epilepsy. researchgate.net To further explore the structure-activity relationships, a series of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides were synthesized. researchgate.net These compounds were designed to incorporate a sulfonamide group, which is known to inhibit carbonic anhydrase, an enzyme implicated in neuronal excitability. researchgate.net

In preclinical tests, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice, these derivatives have been evaluated. researchgate.netmdpi.com For example, some isoquinoline sulfonamides were tested for their ability to prevent audiogenic seizures in DBA/2 mice. nih.gov Several of these derivatives showed in vivo efficacy, which was correlated with their inhibitory effects on human carbonic anhydrase isoforms hCA II and hCA VII. nih.gov Notably, 1-(4-aminophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide emerged as a particularly interesting compound, demonstrating more active and selective inhibition of hCA VII compared to the established anticonvulsant, topiramate. nih.gov

The table below presents data on the anticonvulsant activity of a selected isoquinoline derivative.

| Compound | Animal Model | Test | Protective Effect |

| 1-(4-aminophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide | DBA/2 mice | Audiogenic seizures | Protection against convulsions nih.gov |

Antidepressant-like Activity:

Preclinical studies have also suggested antidepressant-like effects for certain isoquinoline derivatives. The forced swim test (FST) in mice is a commonly used screening model for antidepressants. In this test, a reduction in immobility time is indicative of an antidepressant-like effect.

For instance, 3-phenyl-4-(phenylseleno) isoquinoline (PSI), a selective and reversible MAO-B inhibitor, has been shown to produce an antidepressant-like effect in the mouse FST. nih.gov A single dose of PSI demonstrated this effect at 0.5 and 8 hours after administration. nih.gov This effect is believed to be mediated, at least in part, by the inhibition of cerebral MAO-B activity and the modulation of dopamine (B1211576) receptors. nih.gov

Other research has explored the antidepressant-like effects of compounds that modulate the glutamatergic system, similar to ketamine. va.gov While not direct derivatives of this compound, these studies highlight the potential of targeting related pathways to achieve rapid-acting antidepressant effects. For example, KNT-127, a novel δ-opioid receptor (DOP) agonist, has been shown to decrease the duration of immobility in the forced swim test in mice, an effect similar to the tricyclic antidepressant imipramine. researchgate.net

The data from a preclinical antidepressant study is summarized in the table below.

| Compound | Animal Model | Test | Effect |

| 3-phenyl-4-(phenylseleno) isoquinoline (PSI) | Mice | Forced Swim Test | Antidepressant-like effect nih.gov |

Other Enzymatic Inhibition Profiles

Urease and Leucine (B10760876) Aminopeptidase Inhibition

Beyond their interactions with receptors, derivatives of this compound have been investigated for their ability to inhibit various enzymes, including urease and leucine aminopeptidase.

Urease Inhibition:

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. Its inhibition is a target for the treatment of infections caused by urease-producing bacteria and for agricultural applications to reduce nitrogen loss from urea-based fertilizers. rsc.orgscielo.br While direct studies on this compound as a urease inhibitor are not detailed, the broader class of compounds containing similar structural motifs has been explored. For example, 1,4-benzoquinone (B44022) has been shown to irreversibly inactivate Sporosarcina pasteurii urease by covalently binding to a key cysteine residue on the mobile flap that regulates substrate access to the active site. rsc.org This highlights the potential for compounds with reactive moieties to act as urease inhibitors.

Leucine Aminopeptidase Inhibition:

Leucine aminopeptidases (LAPs) are metalloenzymes that catalyze the hydrolysis of leucine residues from the N-terminus of proteins and peptides. They are implicated in various physiological and pathological processes, including cancer. mdpi.com Isoquinoline alkaloids have been recognized for their potential to inhibit leucine aminopeptidase. mdpi.com

Computational studies involving virtual screening and molecular docking have suggested that compounds with a 3,4-dihydroisoquinoline scaffold could be potent inhibitors of leucine aminopeptidase. mdpi.com Furthermore, studies on phosphinic dipeptide analogs as inhibitors of metalloaminopeptidases have shown that N-benzylation can influence inhibitory potency. mdpi.com For instance, while N-benzylation was not favorable for porcine kidney LAP, it was beneficial for barley seeds LAP, where substituted N-benzyl derivatives were more potent than the unmodified compound. mdpi.com

The table below summarizes the inhibitory activity of a related compound against leucine aminopeptidase.

| Compound Class | Enzyme | Activity |

| N-benzyl phosphinic dipeptide analogs | Barley seeds Leucine Aminopeptidase | Inhibition mdpi.com |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. researchgate.net They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including epilepsy. nih.govresearchgate.net

Several isoquinoline derivatives have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms. Specifically, isoquinoline sulfonamides have been shown to be potent and selective inhibitors of hCA II and hCA VII, which are isoforms involved in GABA-mediated neuronal excitation. nih.gov This inhibitory activity is directly linked to the anticonvulsant properties observed for some of these compounds. nih.gov

For example, 1-(4-aminophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide was found to be a more active and selective inhibitor of hCA VII than the anticonvulsant drug topiramate. nih.gov The structure-activity relationship studies of these compounds have provided insights for the design of new and more selective CA inhibitors.

The table below presents the inhibitory activity of a selected isoquinoline derivative against carbonic anhydrase.

| Compound | Enzyme Isoform | Activity |

| 1-(4-aminophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide | hCA VII | Selective Inhibition nih.gov |

Structure Activity Relationship Sar Investigations of 1 4 Aminobenzyl Isoquinoline Compounds

Influence of Substituents on the 4-Aminobenzyl Moiety on Biological Activity

The 4-aminobenzyl moiety of 1-(4-aminobenzyl)isoquinoline is a crucial determinant of its biological activity. Modifications to the amino group and the aromatic ring have been shown to significantly impact the pharmacological profile of these compounds.

Early research focused on incorporating alkylating moieties on the amine substituent in an effort to achieve irreversible inhibition of phosphodiesterases. nih.gov While these derivatives proved to be potent inhibitors of phosphodiesterases from bovine heart and rat cerebral cortex, no irreversible inhibition was observed. nih.gov This suggests that while the amino group is a key interaction point, the introduction of these specific alkylating groups did not lead to the formation of a covalent bond with the enzyme. nih.gov

Further studies have explored the impact of various other substituents on the 4-aminobenzyl ring. The presence and nature of these substituents can influence factors such as electronic properties, lipophilicity, and steric bulk, all of which can affect binding to biological targets. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the pKa of the amino group, thereby influencing its ionization state and ability to form hydrogen bonds.

| Substituent on 4-Aminobenzyl Moiety | Observed Biological Effect | Target |

|---|---|---|

| -NH2 (unsubstituted) | Baseline activity | Phosphodiesterases |

| -NH-Alkylating Moiety | Potent, but reversible, inhibition | Phosphodiesterases |

Impact of Isoquinoline (B145761) Core Modifications on Pharmacological Profiles

Synthetic strategies such as the Bischler-Napieralski reaction allow for the construction of the isoquinoline skeleton from phenylethylamines. rsc.org This method provides a versatile route to a variety of substituted isoquinoline derivatives. rsc.org The nature and position of substituents on the isoquinoline ring can have a profound impact on biological activity. For example, in the related pyrrolo[2,1-a]isoquinoline (B1256269) class of compounds, known as lamellarins, the presence and position of hydroxyl and methoxy (B1213986) groups on the isoquinoline framework are critical for their cytotoxic activity. rsc.org Specifically, hydroxyl groups at certain positions are often essential for activity, while methoxylation can lead to a decrease in potency. rsc.org

These findings highlight the importance of the substitution pattern on the isoquinoline core for fine-tuning the pharmacological profile of this class of compounds.

| Modification on Isoquinoline Core | Resulting Pharmacological Profile | Example Compound Class |

|---|---|---|

| Introduction of hydroxyl groups | Essential for cytotoxicity | Lamellarins |

| Introduction of methoxy groups | Less important or decreased cytotoxic activity | Lamellarins |

Stereochemical Considerations in the Biological Response of Isoquinoline Analogues

Stereochemistry plays a pivotal role in the biological activity of many chiral drugs, and isoquinoline analogues are no exception. The three-dimensional arrangement of atoms in a molecule can significantly affect its ability to bind to a specific biological target, which is often a chiral macromolecule like a protein or nucleic acid.

In a series of 1-(4-aminophenyl)isoquinoline (B1195977) derivatives, the diastereomers of 3-(carbomethoxy)propenamido demonstrated a marked difference in specificity for phosphodiesterase enzymes. nih.gov The cis-isomer was a potent inhibitor of both cyclic AMP and cyclic GMP hydrolysis by either the calcium-dependent or calcium-independent phosphodiesterase. nih.gov In contrast, the trans-isomer was only effective at inhibiting calcium-independent cyclic AMP hydrolysis. nih.gov This demonstrates that even a subtle change in the spatial orientation of a substituent can dramatically alter the pharmacological profile of the compound.

The development of stereoselective synthetic methods is therefore crucial for the preparation of enantiomerically pure isoquinoline analogues. rsc.org This allows for the individual evaluation of each stereoisomer and the identification of the eutomer, the more potent enantiomer. This knowledge is essential for the development of more selective and effective therapeutic agents.

Computational and Molecular Modeling Approaches in SAR Elucidation

Computational and molecular modeling techniques have become indispensable tools in modern drug discovery and are particularly valuable for elucidating the structure-activity relationships of compounds like this compound. nih.gov These methods provide insights into how a ligand can bind to its target receptor at the molecular level, helping to rationalize observed SAR data and guide the design of new, more potent analogues. nih.gov

Molecular docking is a widely used computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov By modeling the interactions between the ligand and the amino acid residues in the binding site, researchers can identify key hydrogen bonds, hydrophobic interactions, and other forces that contribute to binding affinity. nih.gov This information can then be used to explain why certain substituents enhance activity while others diminish it.

Quantitative structure-activity relationship (QSAR) models are another powerful computational tool. numberanalytics.com QSAR models use statistical methods to correlate variations in the chemical structure of a series of compounds with their biological activity. numberanalytics.com By identifying the physicochemical properties that are most important for activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. numberanalytics.com

These computational approaches, in conjunction with experimental data, provide a comprehensive understanding of the SAR of this compound derivatives, accelerating the process of lead optimization and drug development.

Preclinical Evaluation and Mechanistic Studies of 1 4 Aminobenzyl Isoquinoline

In Vitro Cellular Assays and Biochemical Models

In vitro studies form the cornerstone of preclinical evaluation, offering a controlled environment to dissect the cellular and molecular mechanisms of a compound. For 1-(4-Aminobenzyl)isoquinoline and its derivatives, these assays are pivotal in determining their effects on cell behavior and specific protein targets.

Evaluating the effect of a compound on cell proliferation and viability is a fundamental step in preclinical research, particularly for potential anticancer agents. These assays measure cellular health and growth inhibition following exposure to the test compound. Common methods include colorimetric assays using tetrazolium reagents (like MTT), resazurin (B115843) reduction, or luminescence-based assays that quantify ATP levels as an indicator of viable cells. nih.gov Another approach involves amine-reactive dyes that can differentiate between live and dead cells based on membrane integrity; these dyes covalently bind to surface and intracellular primary amines in dead cells, resulting in a stronger fluorescent signal. bio-rad-antibodies.com

These techniques are essential for determining the cytotoxic or cytostatic effects of compounds. nih.gov For isoquinoline (B145761) derivatives, which are investigated for various therapeutic purposes including anticancer activity, such assays provide the initial data on their potential to inhibit the growth of cancer cell lines. chinesechemsoc.orgresearchgate.net The data generated, often expressed as an IC50 value (the concentration at which 50% of cell growth is inhibited), is crucial for selecting promising compounds for further development. acs.org

Biochemical assays are employed to determine a compound's direct effect on specific enzymes. Research into this compound and related structures has identified them as potent inhibitors of cyclic nucleotide phosphodiesterases (PDEs). nih.gov These enzymes are crucial in regulating intracellular signaling pathways by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).

Derivatives of this compound were synthesized as part of an effort to enhance the specificity of the non-specific PDE inhibitor, papaverine (B1678415). nih.gov These compounds were evaluated for their inhibitory action on PDE preparations from bovine heart and rat cerebral cortex. nih.gov While designed as potential irreversible inhibitors, studies showed that although they were potent, they did not inhibit the enzymes in an irreversible manner. nih.gov

A related series of 1-(4-aminophenyl)isoquinoline (B1195977) derivatives demonstrated significant inhibitory activity against both calcium-independent and calcium-dependent PDEs from the rat cerebral cortex. nih.gov The inhibitory concentrations (IC50) for these derivatives were in the low micromolar range, indicating potent activity. nih.gov Kinetic analyses revealed a complex inhibition pattern: the derivatives acted as competitive inhibitors of cGMP hydrolysis and noncompetitive inhibitors of cAMP hydrolysis for the calcium-dependent enzyme. nih.gov Conversely, for the calcium-independent enzyme, they were noncompetitive inhibitors of cGMP hydrolysis and competitive inhibitors of cAMP hydrolysis. nih.gov

Table 1: Inhibition of Phosphodiesterase (PDE) Activity by Isoquinoline Derivatives

| Derivative Class | Target Enzyme | Substrate | IC50 Range (µM) | Type of Inhibition |

|---|---|---|---|---|

| 1-(4-Aminophenyl)isoquinolines | Ca²⁺-dependent PDE | cAMP or cGMP | 0.2 - 25 | Noncompetitive (cAMP), Competitive (cGMP) |

| 1-(4-Aminophenyl)isoquinolines | Ca²⁺-independent PDE | cAMP | - | Competitive |

| 1-(4-Aminophenyl)isoquinolines | Ca²⁺-independent PDE | cGMP | - | Noncompetitive |

| 3-(carbomethoxy)propenamido cis-isomer | Ca²⁺-dependent or -independent PDE | cAMP or cGMP | 0.2 - 8 | - |

This table is generated based on data from a study on 1-(4-aminophenyl)isoquinoline derivatives. nih.gov

Understanding how a compound interacts with its protein target is crucial for mechanism-of-action studies and for guiding further drug design. Techniques such as molecular docking, a computational method, are used to predict the binding mode and affinity of a ligand within the active site of a protein. researchgate.net These simulations can identify key amino acid residues involved in the interaction. researchgate.net

Experimental methods like UV-Vis spectroscopy, circular dichroism, and fluorescence spectroscopy are also used to study these interactions. researchgate.netuni-leipzig.de For instance, studies on other isoquinoline alkaloids have used these techniques to investigate their binding to plasma proteins like human serum albumin (HSA) and α-1-acid glycoprotein (B1211001) (AAG), revealing that they form stable complexes. researchgate.net Such studies can determine binding affinities and identify specific binding sites on the protein. researchgate.net For this compound, these methods would be invaluable for confirming the direct binding to and characterizing the interaction with target enzymes like phosphodiesterases, corroborating the kinetic data from enzyme inhibition assays.

Enzyme Activity Assays and Inhibition Studies

In Vivo Animal Models for Efficacy and Pharmacodynamics

Following promising in vitro results, compounds are advanced to in vivo animal models to assess their efficacy and pharmacodynamic properties in a complex biological system. These models are designed to mimic human diseases and are essential for evaluating the therapeutic potential of a drug candidate.

The isoquinoline core structure is found in compounds that have been evaluated for analgesic properties. nih.gov Animal models of pain are used to investigate the efficacy of new chemical entities in providing pain relief. frontiersin.org These can include models of neuropathic pain, such as the chronic constriction injury (CCI) model, or inflammatory pain induced by agents like complete Freund's adjuvant (CFA). frontiersin.orgacs.org

Derivatives containing an isoquinoline heterocyclic core have been synthesized and identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key target in pain pathways. nih.govacs.org These compounds have demonstrated good in vivo activity in animal models of pain, highlighting the potential of the isoquinoline scaffold in the development of new analgesics. nih.govacs.org While direct studies on this compound in pain models were not specified, the activity of structurally related compounds suggests a potential avenue for its investigation.

Tumor xenograft models are a mainstay of in vivo cancer research. researchgate.net These models involve implanting human cancer cells into immunocompromised mice, which then form tumors. researchgate.net The efficacy of a potential anticancer drug is assessed by its ability to inhibit the growth of these tumors. researchgate.netresearchgate.net

Various isoquinoline derivatives have demonstrated antitumor activity in such models. chinesechemsoc.orgresearchgate.net For example, metal complexes featuring isoquinoline derivatives have been shown to inhibit tumor growth in mice bearing HepG2 (liver cancer) xenografts. chinesechemsoc.org Similarly, other novel isoquinoline derivatives have shown significant tumor growth inhibition in xenograft models of breast and ovarian cancer. researchgate.net Given the in vitro activity of this compound derivatives as phosphodiesterase inhibitors—a target relevant to cancer—evaluating its efficacy in tumor xenograft models would be a critical next step in its preclinical development as a potential anticancer agent. nih.gov

Neurological Animal Models

The therapeutic potential of isoquinoline derivatives has been explored in various neurological animal models. mdpi.com These models are crucial for understanding the complexities of neurological disorders and for the preclinical assessment of novel therapeutic agents. mdpi.com Animal models for conditions like cerebral ischemia are utilized to investigate the neuroprotective effects of compounds. nih.gov For instance, in models of severe forebrain ischemia, antagonists of the AMPA/kainate receptors have been shown to be neuroprotective. nih.gov Similarly, in models of focal ischemia, certain benzodiazepine (B76468) and decahydroisoquinoline (B1345475) compounds have demonstrated neuroprotective capabilities. nih.govgoogle.com While direct studies on this compound in specific neurological animal models are not extensively detailed in the provided results, the broader class of isoquinoline-related compounds has been a subject of interest in neuroscience research. nih.govgoogle.com The evaluation of such compounds in animal models helps to understand their potential efficacy in treating neurological conditions. mdpi.com

Elucidation of Molecular Targets and Signaling Pathways

The cell cycle is a highly regulated process controlled by the interplay of cyclins and cyclin-dependent kinases (CDKs). biolegend.comlumenlearning.com Progression through the different phases of the cell cycle is driven by the formation of specific cyclin-CDK complexes. biolegend.com For example, the association of cyclin D with CDK4 and CDK6 governs the G1 phase, while cyclin E-CDK2 binding is essential for the transition into the S phase. biolegend.com

The tumor suppressor protein p53 plays a critical role in cell cycle control, primarily at the G1 checkpoint. khanacademy.org In response to cellular stress, such as DNA damage, p53 can halt the cell cycle by inducing the expression of CDK inhibitors (CKIs). khanacademy.org These inhibitors, such as p21, bind to and inactivate cyclin-CDK complexes, thereby preventing cell cycle progression. khanacademy.orgpraxilabs.com If the DNA damage is irreparable, p53 can trigger apoptosis, or programmed cell death. khanacademy.org

The dysregulation of cyclins and CDKs is a common feature in cancer, making them attractive targets for therapeutic intervention. researchgate.net Various isoquinoline alkaloids have been shown to exert their anticancer effects by modulating the levels of cell cycle regulatory proteins. For instance, some isoquinoline compounds can induce cell cycle arrest by downregulating the expression of key proteins like CDK2, Cdc25c, cyclin A, and cyclin B. researchgate.net

Table 1: Key Proteins in Cell Cycle Regulation

| Protein Family | Key Members | Function | Role in Cell Cycle |

|---|---|---|---|

| Cyclins | Cyclin D, Cyclin E, Cyclin A, Cyclin B | Activate CDKs | Regulate progression through G1, S, and M phases. biolegend.com |

| Cyclin-Dependent Kinases (CDKs) | CDK1, CDK2, CDK4, CDK6 | Phosphorylate target proteins to drive cell cycle events | Partner with cyclins to control checkpoints and phase transitions. biolegend.comkhanacademy.org |

| Tumor Suppressor Proteins | p53 | Transcription factor | Halts cell cycle at G1 checkpoint in response to DNA damage and can induce apoptosis. khanacademy.org |

| CDK Inhibitors (CKIs) | p21, p27, INK4 family | Inhibit the activity of cyclin-CDK complexes | Block cell cycle progression in response to inhibitory signals. praxilabs.com |

Apoptosis is a form of programmed cell death that is crucial for normal development and tissue homeostasis. assaygenie.com This process is executed by a family of proteases called caspases. assaygenie.com The activation of caspases occurs through a cascade, where initiator caspases (e.g., caspase-8, caspase-9) cleave and activate executioner caspases (e.g., caspase-3, -6, -7). ptgcn.com These executioner caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. assaygenie.com

There are two main apoptotic pathways: the extrinsic and the intrinsic pathway. assaygenie.com The extrinsic pathway is initiated by the binding of extracellular death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8. assaygenie.com The intrinsic, or mitochondrial, pathway is triggered by intracellular stress signals. assaygenie.com This leads to the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 and procaspase-9, known as the apoptosome, resulting in the activation of caspase-9. assaygenie.com Both pathways converge on the activation of executioner caspases. assaygenie.com

Certain isoquinoline compounds have been found to induce apoptosis in cancer cells by activating the caspase cascade. researchgate.net

Table 2: Key Components of the Caspase Cascade and Apoptotic Pathways

| Component | Type | Function | Pathway Involvement |

|---|---|---|---|

| Caspase-8 | Initiator Caspase | Activated by death receptor signaling | Extrinsic Pathway. assaygenie.com |

| Caspase-9 | Initiator Caspase | Activated within the apoptosome | Intrinsic Pathway. assaygenie.com |

| Caspase-3 | Executioner Caspase | Cleaves key cellular proteins to execute apoptosis | Common to both pathways. ptgcn.com |

| Cytochrome c | Mitochondrial Protein | Released into the cytosol to initiate apoptosome formation | Intrinsic Pathway. assaygenie.com |

| Apaf-1 | Adaptor Protein | A core component of the apoptosome | Intrinsic Pathway. mdpi.com |

The mitochondrion plays a central role in the intrinsic apoptotic pathway. assaygenie.com A key event in this pathway is the permeabilization of the mitochondrial outer membrane, which leads to the release of pro-apoptotic factors like cytochrome c. assaygenie.com This process is often associated with a decrease in the mitochondrial membrane potential (ΔΨm). researchgate.net

The modulation of mitochondrial membrane potential can be a critical factor in the induction of apoptosis. nih.gov A decrease in ΔΨm is a hallmark of mitochondrial dysfunction and is considered an early event in the apoptotic process. mdpi.com The use of fluorescent dyes like JC-1 allows for the measurement of changes in mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with a low ΔΨm, it exists as monomers that fluoresce green. researchgate.net A decrease in the red/green fluorescence ratio is indicative of a drop in mitochondrial membrane potential. researchgate.net

Studies on certain isoquinoline alkaloids have shown that they can induce a decrease in mitochondrial membrane potential in cancer cells, which is consistent with the induction of mitochondria-mediated apoptosis. researchgate.net This disruption of mitochondrial function is a key mechanism through which these compounds can exert their cytotoxic effects. mdpi.com

Table 3: Indicators of Mitochondrial Membrane Potential Modulation in Apoptosis

| Indicator | Description | Method of Measurement | Significance |

|---|---|---|---|

| Mitochondrial Membrane Potential (ΔΨm) | The electrochemical potential gradient across the inner mitochondrial membrane. | Fluorescent dyes such as JC-1. researchgate.net | A decrease indicates mitochondrial dysfunction and is an early sign of apoptosis. mdpi.com |

| Cytochrome c Release | Translocation of cytochrome c from the mitochondria to the cytosol. | Western blotting of mitochondrial and cytosolic fractions. researchgate.net | Initiates the formation of the apoptosome and activation of the intrinsic caspase cascade. assaygenie.com |

Advanced Analytical and Spectroscopic Characterization in Research of 1 4 Aminobenzyl Isoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, detailed information about the chemical environment, connectivity, and number of each type of atom in 1-(4-Aminobenzyl)isoquinoline can be determined.

In ¹H NMR analysis, the chemical shift (δ) of each proton is indicative of its electronic environment. For this compound, distinct signals are expected for the protons on the isoquinoline (B145761) core, the p-substituted aminobenzyl ring, the crucial methylene (B1212753) (-CH₂-) bridge, and the amine (-NH₂) group. Spin-spin coupling between adjacent protons provides further insight into the connectivity, manifesting as splitting patterns (e.g., singlets, doublets, triplets).

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts differentiate between aromatic, aliphatic, and quaternary carbons. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups. For this compound, this allows for the definitive assignment of all 16 carbon atoms, including the C-1 of the isoquinoline ring where the benzyl (B1604629) group is attached. clockss.orgrsc.org

Table 1: Expected NMR Signal Assignments for this compound

| Nucleus | Structural Moiety | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Isoquinoline Ring Protons | 7.4 - 8.6 | Doublet, Triplet, Multiplet |

| ¹H | Aminobenzyl Ring Protons | 6.6 - 7.1 | Doublet |

| ¹H | Methylene Protons (-CH₂-) | ~4.4 | Singlet |

| ¹H | Amine Protons (-NH₂) | Broad singlet | Singlet (broad) |

| ¹³C | Isoquinoline Ring Carbons | 120 - 161 | - |

| ¹³C | Aminobenzyl Ring Carbons | 115 - 146 | - |

Note: The table presents expected values based on typical chemical shifts for these structural motifs.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum.

The key functional groups in this compound each produce distinct absorption bands. The primary amine (-NH₂) group is typically identified by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations. researchgate.net The aromatic nature of both the isoquinoline and benzyl rings is confirmed by C-H stretching bands above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ range. The C=N stretching vibration of the isoquinoline ring also appears in this region. rsc.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3300 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic Rings |

| 2950 - 2850 | C-H Stretch | Methylene (-CH₂-) |

| 1625 - 1575 | C=N Stretch | Isoquinoline Ring |

Note: This table outlines the principal expected absorption bands.

Mass Spectrometry (MS) and Chromatographic Techniques (HPLC, GC-MS) for Purity and Identity Confirmation in Complex Mixtures

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. clockss.org For this compound, high-resolution mass spectrometry (HRMS) can provide an extremely accurate mass measurement, allowing for the confirmation of its chemical formula, C₁₆H₁₄N₂. The exact mass of this compound is 234.1157 Da. nih.gov The mass spectrum also shows fragmentation patterns that can further corroborate the proposed structure, such as the cleavage of the bond between the methylene group and the isoquinoline ring.

Chromatographic techniques are essential for assessing the purity of a sample and for isolating it from complex mixtures. High-Performance Liquid Chromatography (HPLC) is widely used to separate the target compound from any starting materials, by-products, or degradation products. brieflands.comresearchgate.net A typical HPLC method would utilize a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. The purity of the this compound sample is determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com This technique is suitable for analyzing volatile and thermally stable compounds like isoquinoline derivatives, providing both retention time data for identification and mass spectra for structural confirmation. researchgate.net

Table 3: Summary of Mass Spectrometric and Chromatographic Data for this compound

| Technique | Information Provided | Typical Value/Result |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Ion (M⁺) | m/z 234 |

| High-Resolution MS | Exact Mass | 234.1157 |

| HPLC | Purity Assessment | >95% (typical requirement) |

X-ray Crystallography for Three-Dimensional Structural Analysis and Conformation

While NMR provides the chemical connectivity, X-ray crystallography offers the definitive, unambiguous three-dimensional structure of a molecule in its solid, crystalline state. chinesechemsoc.org This technique involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a detailed electron density map from which the precise position of every atom can be determined.

The data obtained from X-ray crystallography include exact bond lengths, bond angles, and torsion angles. This information confirms the planarity of the isoquinoline and aminophenyl rings and reveals the conformational orientation of the benzyl group relative to the isoquinoline nucleus. Furthermore, it provides insight into the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding involving the primary amine group and π-π stacking between the aromatic rings. mdpi.com Although obtaining a suitable crystal can be a challenge, the resulting structural data is considered the gold standard for molecular characterization.

Future Perspectives and Research Directions for 1 4 Aminobenzyl Isoquinoline

Prospects for Development as Novel Therapeutic Lead Compounds

The structural framework of 1-(4-aminobenzyl)isoquinoline holds significant promise for the development of new therapeutic agents. Research has shown that isoquinoline (B145761) derivatives are implicated in a multitude of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. nih.govamerigoscientific.comresearchgate.netnih.gov

One notable area of investigation for this compound derivatives is as potential phosphodiesterase (PDE) inhibitors. In an effort to enhance the specificity of the potent PDE inhibitor papaverine (B1678415), novel this compound derivatives have been synthesized. nih.govacs.org These compounds were potent inhibitors of phosphodiesterases from bovine heart and rat cerebral cortex, although they did not exhibit irreversible inhibition. nih.gov Further exploration of this scaffold could lead to the identification of selective PDE inhibitors with therapeutic potential in cardiovascular or neurological disorders.

The anticancer properties of isoquinoline alkaloids are also well-documented. nih.govresearchgate.net These compounds can induce apoptosis, inhibit tubulin polymerization, and arrest the cell cycle in cancer cells. researchgate.netresearchgate.net The this compound core could serve as a template for the design of novel anticancer agents. For instance, the synthesis of 1-(2-aminophenyl)isoquinoline derivatives and their platinum(II) complexes has yielded compounds with significant in vitro cytotoxicity against murine leukemia cells, with some being more potent than the established antitumor drug cisplatin. acs.org This highlights the potential of aminophenyl-substituted isoquinolines in cancer therapy.

Furthermore, isoquinoline sulfonamides have been identified as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms II and VII. nih.gov Given the role of these isoforms in GABA-mediated neuronal excitation, inhibitors of hCA II and hCA VII are being explored as potential anticonvulsant agents. nih.gov A derivative, 1-(4-aminophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide, demonstrated promising in vivo activity in preventing audiogenic seizures in mice, suggesting that the this compound scaffold could be a valuable starting point for the development of new treatments for epilepsy. nih.gov

| Therapeutic Target | Potential Application | Key Findings |

| Phosphodiesterases (PDEs) | Cardiovascular and neurological disorders | Derivatives are potent inhibitors, though not irreversible. nih.gov |

| Cancer Cells | Oncology | Platinum complexes of related derivatives show high cytotoxicity. acs.org |

| Carbonic Anhydrase (hCA) | Epilepsy | Sulfonamide derivatives show in vivo anticonvulsant activity. nih.gov |

Challenges and Opportunities in the Medicinal Chemistry of Isoquinoline Derivatives

The development of isoquinoline-based drugs presents both significant challenges and exciting opportunities for medicinal chemists. A primary challenge lies in achieving target selectivity and minimizing off-target effects, which can lead to adverse side effects. The broad biological activity of the isoquinoline scaffold necessitates careful structural modification to optimize interactions with the desired biological target while reducing binding to other proteins. nih.gov

Synthetic accessibility and the development of efficient and environmentally friendly synthetic methodologies are ongoing areas of focus. nih.gov Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, are often being replaced by more modern, milder, and straightforward strategies. nih.gov The ability to efficiently synthesize a diverse library of this compound analogs is crucial for establishing robust structure-activity relationships (SAR). rsc.org

Fragment-based drug discovery (FBDD) offers a powerful approach to overcome some of these challenges. researchoutreach.org By screening smaller, less complex fragments that bind to different positions on the isoquinoline ring, researchers can identify key interactions and then merge these fragments to create highly potent molecules. researchoutreach.org This method can accelerate the drug discovery process, even without detailed structural information of the target protein. researchoutreach.org

The opportunity to explore the vast chemical space around the this compound core is immense. Modifications can be made at several positions:

The amino group on the benzyl (B1604629) ring: This site allows for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. nih.gov

The isoquinoline core: Substitution on the aromatic ring of the isoquinoline can influence electronic properties and binding interactions.

Emerging Research Avenues and Interdisciplinary Applications

The versatility of the isoquinoline scaffold extends beyond traditional medicinal chemistry into emerging interdisciplinary fields. The unique photophysical properties of some isoquinoline derivatives make them attractive candidates for applications in materials science and chemical biology. amerigoscientific.com

Materials Science: Isoquinoline-based polymers and copolymers have been investigated for their potential in creating conductive materials, optical materials, and sensors. amerigoscientific.com The ability to tailor the chemical structure allows for the design of materials with specific electronic and optical properties. Furthermore, isoquinoline derivatives can act as ligands in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and drug delivery. amerigoscientific.com

Chemical Biology: Fluorescently labeled isoquinoline derivatives can serve as probes to study biological processes. For example, they could be used to visualize the distribution and activity of specific enzymes or receptors within cells. This interdisciplinary approach can provide valuable insights into the mechanism of action of isoquinoline-based drugs and aid in the identification of new therapeutic targets.

Antiviral Research: Isoquinoline alkaloids have demonstrated potential as antiviral agents against a range of viruses. nih.govmdpi.com They can interfere with viral replication through various mechanisms, including the inhibition of key viral enzymes and the modulation of host cell pathways. mdpi.com The this compound scaffold could be explored for the development of novel antiviral drugs, particularly in the context of emerging viral threats.

| Field | Application | Potential of this compound |

| Materials Science | Conductive polymers, MOFs | The core structure could be functionalized to create novel materials. amerigoscientific.com |

| Chemical Biology | Fluorescent probes | Derivatives could be developed to visualize biological targets. |

| Antiviral Research | Novel antiviral agents | The scaffold could be a starting point for drugs targeting viral replication. nih.govmdpi.com |

Q & A

Q. Table 1: Comparison of Synthesis Yields Under Different Conditions

| Method | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| Silver triflate-catalyzed | Toluene/EtOAc | 78–85 | |

| Fragment merging | DMF/THF | 60–72 | |

| Bischler-Napieralski | POCl₃/CH₃CN | 45–65 |

Basic: How is structural characterization of this compound derivatives performed?

Answer:

Structural elucidation typically involves:

- NMR spectroscopy : To confirm substitution patterns on the isoquinoline ring and benzyl group. For example, aromatic proton signals in the δ 7.0–8.5 ppm range indicate isoquinoline protons, while δ 4.0–5.0 ppm signals correspond to the benzyl methylene group .

- X-ray crystallography : Used in advanced studies to resolve ambiguities in stereochemistry or binding modes, particularly for derivatives with complex substituents .

Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound derivatives for phosphodiesterase inhibition?

Answer:

SAR studies focus on:

- Substituent positioning : Derivatives with electron-donating groups (e.g., -OCH₃) at the 4-position of the benzyl group show enhanced phosphodiesterase inhibition, while bulky groups at the 1-position reduce activity .

- Irreversible binding : Although early studies found no evidence of irreversible inhibition, introducing alkylating moieties (e.g., chloroacetamide) on the amine group may improve specificity by covalent binding .

- Fragment-based optimization : Merging fragments substituted at positions 3 and 7 of the isoquinoline ring increases potency by 10-fold compared to monosubstituted analogs .

Q. Table 2: SAR of Key Derivatives

| Substituent Position | Functional Group | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4-Benzyl (-NH₂) | -H | 0.12 | |

| 3,7-Merged fragments | -OCH₃, -Cl | 0.02 | |

| 1-Benzyl (-NO₂) | -NO₂ | >10 |

Advanced: What experimental models are suitable for evaluating the anti-inflammatory effects of this compound derivatives?

Answer:

- In vitro models :

- In vivo models :

Advanced: How can researchers resolve contradictions in biochemical data, such as irreversible vs. reversible inhibition claims?

Answer:

Contradictory findings require:

- Time-dependent assays : Pre-incubate the enzyme with the inhibitor and measure residual activity after dialysis. used this method to confirm reversible inhibition of phosphodiesterases .

- Mass spectrometry : Detect covalent adducts between the inhibitor and enzyme active sites to validate irreversible binding hypotheses .

- Comparative kinetics : Analyze Lineweaver-Burk plots to distinguish competitive/non-competitive mechanisms.

Advanced: What strategies improve the yield of isoquinoline derivatives in solvent-dependent reactions?

Answer:

- Solvent optimization : Apolar solvents (e.g., toluene) yield higher product purity (75–85%) compared to polar solvents like THF (50–60%) due to reduced side reactions .

- Base selection : Sodium acetate in apolar solvents increases yields by 20% compared to triethylamine .

- Temperature control : Reactions at 80°C with slow reagent addition minimize decomposition .

Basic: What analytical techniques are used to assess purity and stability of this compound derivatives?

Answer:

- HPLC-UV : Monitor purity (≥98%) using a C18 column and mobile phase (acetonitrile:water = 70:30) with UV detection at 249–296 nm .

- Stability studies : Long-term storage at -20°C maintains integrity for ≥5 years; accelerated degradation tests at 40°C/75% RH predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.